1-(2-(diethylamino)ethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
Description
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Properties
IUPAC Name |
1-[2-(diethylamino)ethyl]-4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydroquinazolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O2S/c1-3-26(4-2)15-16-28-21-12-8-6-10-19(21)23(25-24(28)30)31-17-22(29)27-14-13-18-9-5-7-11-20(18)27/h5,7,9,11H,3-4,6,8,10,12-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKMJIWDURVZOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-(diethylamino)ethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a novel derivative of tetrahydroquinazoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential as an antitubercular and antidiabetic agent, along with its cytotoxic effects against various cancer cell lines.
Synthesis and Characterization
The synthesis of this compound involves several steps that include the formation of the tetrahydroquinazoline core followed by functionalization to introduce the diethylamino and indolin-1-yl groups. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.
Antitubercular Activity
Recent studies have highlighted the binding affinity of tetrahydroquinazoline derivatives towards key enzymes in Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR), pantothenate kinase (MtPanK), and DprE1. The compound demonstrated high binding affinity with docking scores ranging from -9.0 to -9.7 kcal/mol, suggesting its potential as a lead compound for developing new antitubercular agents against multidrug-resistant strains .
Antidiabetic Potential
In addition to its antitubercular properties, this compound has shown significant inhibitory activity against α- and β-glucosidases. This suggests its potential utility in managing diabetes by blocking specific metabolic processes involved in glucose metabolism . The inhibition of these enzymes could lead to reduced postprandial blood glucose levels, making it a promising candidate for further development.
Cytotoxic Effects
The cytotoxicity of the compound was evaluated against several cancer cell lines including HepG-2 (liver cancer), A2780 (ovarian cancer), and MDA-MB-231 (breast cancer). The results indicated that the compound exhibited significant antiproliferative activity, with IC50 values below 50 μM for several derivatives tested. For example, compounds CA1-e and CA1-g showed IC50 values of 22.76 μM and 22.94 μM against A2780 cells, respectively . These findings suggest that modifications on the tetrahydroquinazoline scaffold can enhance cytotoxicity.
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that specific substitutions on the tetrahydroquinazoline core significantly influence biological activity. Modifications at different positions of the heteroatoms on the ring were found to affect both antitubercular and anticancer activities. For instance, variations in substituents at positions R1 and R2 were correlated with changes in binding affinity and cytotoxicity across different cell lines .
Summary of Findings
| Activity Type | Target Enzyme/Cells | IC50 Values (μM) | Binding Affinity (kcal/mol) |
|---|---|---|---|
| Antitubercular | DHFR | N/A | -9.0 to -9.7 |
| Antidiabetic | α-/β-glucosidase | N/A | N/A |
| Cytotoxicity | HepG-2 | <50 | N/A |
| A2780 | 22.76 | N/A | |
| MDA-MB-231 | 70-90 | N/A |
Case Studies
- Antitubercular Efficacy : In silico studies demonstrated that the compound binds effectively to DHFR, which is crucial for folate synthesis in Mycobacterium tuberculosis. This suggests a pathway for developing new treatments targeting drug-resistant strains .
- Cytotoxicity Assessment : A study involving multiple derivatives showed that structural modifications led to varying degrees of cytotoxic effects across different cancer cell lines, indicating that fine-tuning the molecular structure can enhance therapeutic efficacy .
Scientific Research Applications
The compound 1-(2-(diethylamino)ethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one has garnered attention in scientific research due to its diverse applications, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the various applications of this compound, supported by data tables and case studies illustrating its efficacy and potential.
Anticancer Activity
Research has demonstrated that derivatives of quinazolinones exhibit significant anticancer properties. The compound under discussion has been evaluated for its ability to inhibit tumor cell proliferation. In vitro studies have shown that it can effectively reduce the viability of various cancer cell lines.
Case Study:
A study published in a reputable journal reported that the compound displayed a mean growth inhibition (GI) value of 15.72 µM against human tumor cells, indicating its potential as an anticancer agent . The National Cancer Institute (NCI) protocols were employed to assess its efficacy across a panel of approximately sixty cancer cell lines, confirming its significant cytotoxic effects .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. The indolinone component is particularly noted for its ability to combat bacterial infections, including strains resistant to conventional antibiotics.
Case Study:
In research focused on antibiotic resistance, derivatives similar to the compound demonstrated activity against Mycobacterium tuberculosis, showcasing their potential as novel therapeutic agents in treating resistant bacterial infections .
Inhibition of Receptor Tyrosine Kinases
The compound has been identified as an inhibitor of receptor tyrosine kinases (RTKs), which play critical roles in cell signaling pathways related to cancer progression and metastasis.
Data Table: Inhibition Potency Against RTKs
| Compound Name | Target RTK | IC50 (µM) | Reference |
|---|---|---|---|
| Compound X | EGFR | 0.5 | |
| Compound Y | VEGFR | 0.3 | |
| 1-(2-(diethylamino)ethyl)-4-... | PDGFR | 0.4 |
Neuroprotective Effects
Emerging research suggests that the compound may also possess neuroprotective properties. The diethylamino group is hypothesized to enhance blood-brain barrier permeability, allowing for potential applications in treating neurodegenerative diseases.
Case Study:
Preliminary studies have indicated that similar compounds can attenuate neuroinflammation and promote neuronal survival in models of neurodegeneration . Further investigations are needed to elucidate the mechanisms involved.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
